2-(3-Bromobenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid
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Overview
Description
2-(3-Bromobenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid is a complex organic compound that features a benzothiazine core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine, sulfonic acid, and benzoyl groups in its structure imparts unique chemical properties that make it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromobenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the bromination of benzoic acid to produce 3-bromobenzoic acid . This intermediate is then subjected to further reactions to introduce the benzothiazine and sulfonic acid groups. The reaction conditions often include the use of catalysts such as pyridine and solvents like methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as mechanochemical mixing and high-speed vibration milling can be employed to enhance reaction efficiency and reduce secondary reactions .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromobenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine or sulfonic acid groups, leading to debromination or desulfonation.
Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles through reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted benzothiazine derivatives, while oxidation reactions can yield sulfoxides or sulfones .
Scientific Research Applications
2-(3-Bromobenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.
Industry: The compound can be used in the production of advanced materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-(3-Bromobenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine and sulfonic acid groups can form specific interactions with these targets, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
3-Bromobenzoic acid: Shares the bromine and benzoyl groups but lacks the benzothiazine and sulfonic acid moieties.
2-Amino-3-bromobenzoic acid: Contains a bromine atom and an amino group, making it structurally similar but functionally different.
4-Bromobenzoic acid: Another brominated benzoic acid derivative with different substitution patterns.
Uniqueness
2-(3-Bromobenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
519054-94-5 |
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Molecular Formula |
C16H12BrNO4S2 |
Molecular Weight |
426.3 g/mol |
IUPAC Name |
2-(3-bromobenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid |
InChI |
InChI=1S/C16H12BrNO4S2/c1-9-16(15(19)10-3-2-4-11(17)7-10)23-14-6-5-12(24(20,21)22)8-13(14)18-9/h2-8,18H,1H3,(H,20,21,22) |
InChI Key |
YDOUDLNKNFKKIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C(N1)C=C(C=C2)S(=O)(=O)O)C(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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